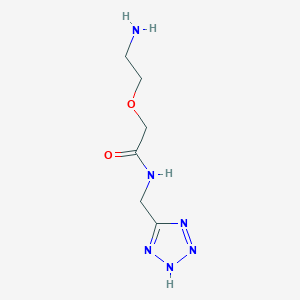

n-((1h-Tetrazol-5-yl)methyl)-2-(2-aminoethoxy)acetamide

Description

Properties

Molecular Formula |

C6H12N6O2 |

|---|---|

Molecular Weight |

200.20 g/mol |

IUPAC Name |

2-(2-aminoethoxy)-N-(2H-tetrazol-5-ylmethyl)acetamide |

InChI |

InChI=1S/C6H12N6O2/c7-1-2-14-4-6(13)8-3-5-9-11-12-10-5/h1-4,7H2,(H,8,13)(H,9,10,11,12) |

InChI Key |

YFWUDDNDXOQOJO-UHFFFAOYSA-N |

Canonical SMILES |

C(COCC(=O)NCC1=NNN=N1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-((1h-Tetrazol-5-yl)methyl)-2-(2-aminoethoxy)acetamide typically involves the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cycloaddition reaction of an azide with a nitrile.

Attachment of the Tetrazole to the Acetamide: The tetrazole ring is then linked to the acetamide moiety through a nucleophilic substitution reaction, often using a suitable base to facilitate the reaction.

Introduction of the Aminoethoxy Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Nucleophilic Substitution at the Tetrazole Ring

The tetrazole moiety acts as a nucleophile, enabling reactions with electrophiles such as alkyl halides. For example:

-

Alkylation : Reacts with methyl iodide or benzyl bromide to form quaternary ammonium salts. These derivatives are stabilized by the tetrazole’s aromaticity and have applications in ionic liquids or catalysis .

-

Arylation : Undergoes Ullmann-type coupling with aryl halides in the presence of copper catalysts to generate aryl-tetrazole hybrids.

Acylation and Amidation Reactions

The aminoethoxy group participates in acylation reactions:

-

Acetylation : Reacts with acetyl chloride to form tertiary amides, enhancing lipophilicity for drug delivery.

-

Sulfonylation : Forms sulfonamide derivatives when treated with sulfonyl chlorides, a common strategy in medicinal chemistry to modulate bioactivity.

Cyclization Reactions

Intramolecular interactions between the aminoethoxy and tetrazole groups enable cyclization:

-

Heterocycle Formation : Heated in polar aprotic solvents (e.g., DMF), it forms 1,3,5-triazine derivatives via dehydration.

-

Macrocyclization : Under high-dilution conditions, reacts with diacid chlorides to generate macrocyclic compounds with potential host-guest chemistry applications.

Halogenation and Derivatization

The tetrazole ring undergoes halogenation to yield bioactive intermediates:

-

Bromination : Reacts with N-bromosuccinimide (NBS) to produce 5-bromo-tetrazole derivatives, which are precursors for cross-coupling reactions .

-

Chlorination : Treatment with POCl₃ converts the tetrazole to a chlorinated analog, enabling further functionalization .

Catalytic and Microwave-Assisted Reactions

Modern synthetic techniques enhance reaction efficiency:

-

Microwave Irradiation : Reduces reaction times (e.g., 10–15 minutes) and improves yields (80–99%) in cycloadditions and alkylations .

-

Heterogeneous Catalysis : Pd/Co nanoparticles or Cu(II)-supported catalysts enable recyclable, solvent-free conditions for scalable synthesis .

Mechanistic Insights

-

Tetrazole Activation : The tetrazole’s nitrogen atoms coordinate with metal catalysts (e.g., Cu, Pd), polarizing the ring for electrophilic attack .

-

Amide Stability : The acetamide group remains inert under mild conditions but hydrolyzes in strong acids/bases to release acetic acid derivatives.

This compound’s versatility in nucleophilic, acylation, and cyclization reactions positions it as a valuable scaffold in pharmaceutical and materials science research. Further exploration of its reactivity under biocatalytic or photochemical conditions could unlock novel applications.

Scientific Research Applications

Chemistry

In chemistry, n-((1h-Tetrazol-5-yl)methyl)-2-(2-aminoethoxy)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its tetrazole ring is known to mimic the carboxylate group, making it a candidate for enzyme inhibition studies.

Medicine

Medically, this compound is explored for its potential therapeutic properties. It may act as an antimicrobial or anticancer agent, although further research is needed to confirm these effects.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of n-((1h-Tetrazol-5-yl)methyl)-2-(2-aminoethoxy)acetamide involves its interaction with specific molecular targets. The tetrazole ring can bind to metal ions or enzyme active sites, potentially inhibiting their function. The aminoethoxyacetamide moiety may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Key Compounds:

N-Allyl-2-(1H-tetrazol-5-yl)acetamide (2s) Substituent: Allyl group. Synthesis Yield: 25% via multi-component reaction (MCR) chemistry . Notable Feature: Low reactivity attributed to steric hindrance from the allyl group.

N-(3,4-Dimethoxyphenyl)-2-(1H-tetrazol-5-yl)acetamide (2j)

- Substituent: Electron-rich 3,4-dimethoxyphenyl.

- Synthesis Yield: 93% due to enhanced electron-donating effects facilitating reactivity .

2-(2-Aminoethoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide Substituent: 2-methyltetrazole and aminoethoxy. Molecular Weight: 200.2 g/mol (C₆H₁₂N₆O₂) . Key Difference: Methyl substitution on the tetrazole nitrogen alters tautomerism compared to 1H-tetrazol-5-yl derivatives.

N-Phenyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide

- Substituent: Thioether linkage and phenyl group.

- Molecular Formula: C₁₀H₁₁N₅OS.

- Property: Sulfur inclusion may improve lipophilicity but reduce metabolic stability .

2-Chloro-N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]acetamide

Table 1: Comparative Data for Tetrazole-Acetamide Derivatives

Physicochemical and Functional Differences

- Polarity and Solubility: The aminoethoxy group in the target compound enhances hydrophilicity compared to purely aromatic (e.g., 2j) or alkyl (e.g., 2s) derivatives. This may improve aqueous solubility, a critical factor in drug bioavailability .

- Synthetic Accessibility: Derivatives with electron-donating groups (e.g., 2j) achieve higher yields (>90%), while sterically hindered (e.g., 2s) or N,N-disubstituted analogs exhibit poor reactivity (<25%) . The discontinuation of the target compound suggests possible synthetic hurdles, such as instability of the aminoethoxy group under standard MCR conditions.

- Biological Interactions : Tetrazole tautomerism (1H vs. 2H) influences binding to biological targets. For example, 2-methyltetrazole derivatives (e.g., ) may exhibit different hydrogen-bonding patterns compared to 1H-tetrazol-5-yl analogs .

Q & A

Q. What are the common synthetic routes for N-((1H-Tetrazol-5-yl)methyl)-2-(2-aminoethoxy)acetamide, and what factors influence reaction yields?

The compound is synthesized via multi-component reaction (MCR) chemistry , which avoids harsh conditions and expensive catalysts. Key steps include:

- Cyanoacetamide alkylation : Substituted cyanoacetamides react with sodium azide and ammonium chloride in ethanol/water at 80–90°C to form tetrazole rings .

- Substituent effects : Yields improve with longer alkyl chains (e.g., phenethyl to phenobutyl substituents increase yields from 74% to 86%). Electron-rich groups (e.g., 3,4-dimethoxyphenyl) further enhance yields (93%) .

- Purification : Products are isolated via filtration, washed with acetic acid/water, and recrystallized from DMF/acetic acid .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- 1H/13C NMR : Confirms regiochemistry and substituent integration (e.g., aromatic protons at δ 7.43–7.98 ppm, acetamide CH3 at δ 2.29 ppm) .

- LC-MS (EI) : Validates molecular weight (e.g., m/z = 286.1–354.1 [M+H]+) .

- Elemental analysis : Matches calculated vs. experimental C/H/N ratios (e.g., C: 54.72% calc. vs. 54.60% obs.) .

Q. How should researchers assess the compound’s stability under varying pH conditions?

- pH stability testing : Incubate the compound in buffered solutions (pH 2–12) at 25–37°C for 24–72 hours. Monitor degradation via HPLC or TLC. Evidence suggests tetrazole derivatives are stable across a broad pH range .

- Storage recommendations : Lyophilize and store at –20°C in inert atmospheres to prevent hydrolysis .

Advanced Research Questions

Q. How can synthesis be optimized to improve yields for challenging substituents (e.g., allyl or disubstituted groups)?

- Catalyst screening : Replace conventional ammonium chloride with Lewis acids (e.g., ZnCl2) to activate cyano groups for allylic substituents, which typically show low reactivity (25% yield) .

- Solvent optimization : Use DMF or THF to enhance solubility of bulky substituents. Microwave-assisted synthesis may reduce reaction times for sterically hindered derivatives .

Q. How should researchers address contradictions in reported biological activities (e.g., receptor selectivity)?

- Target validation : Use molecular docking to compare binding poses with known ligands (e.g., angiotensin II receptor antagonists like losartan or valsartan, which share tetrazole motifs) .

- Functional assays : Pair docking data with in vitro receptor binding (e.g., radioligand displacement assays) and in vivo models (e.g., blood pressure modulation for cardiovascular targets) .

Q. What strategies are recommended for designing biological activity studies involving this compound?

- Dosage optimization : Conduct dose-response curves (0.1–100 µM) in cell-based assays (e.g., glucose uptake for metabolic studies) .

- Metabolic stability : Assess hepatic clearance using microsomal incubation (human/rat liver microsomes) and LC-MS quantification of parent compound degradation .

- Toxicity screening : Use Wistar albino mice for acute toxicity (LD50) and histopathological analysis of liver/kidney tissues .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting points or spectral data?

- Crystallographic validation : Compare experimental melting points (e.g., 201–203°C for phenyl-substituted analogs) with single-crystal X-ray diffraction data to confirm polymorphism .

- Batch reproducibility : Replicate synthesis using identical reagents (e.g., anhydrous DMF vs. technical grade) to isolate solvent/impurity effects .

Q. Why do certain substituents (e.g., N,N-disubstituted cyanoacetamides) yield poor results despite optimized conditions?

- Steric hindrance : Bulky substituents (e.g., diphenylmethyl) limit azide access to the cyano group. Use in situ FTIR to monitor reaction progress and adjust stoichiometry .

- Side reactions : Competing hydrolysis of cyano groups can occur in aqueous ethanol. Switch to aprotic solvents (e.g., acetonitrile) and lower reaction temperatures .

Methodological Resources

- Synthetic protocols : See MCR-based routes in Wang et al. (2018) .

- Docking software : AutoDock Vina or Schrödinger Suite for receptor-ligand modeling .

- Analytical standards : USP-grade solvents and deuterated DMSO for NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.